1-methyl-4(1H)-pyridinimine hydroiodide

Description

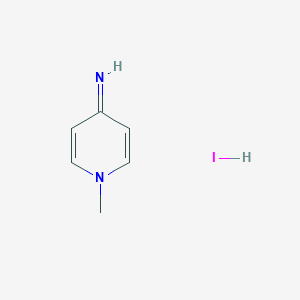

1-Methyl-4(1H)-pyridinimine hydroiodide is a nitrogen-containing heterocyclic compound derived from pyridine. Its structure features a methyl group at the 1-position of the pyridine ring and an imine functional group (=NH) at the 4-position, forming a conjugated system. The compound exists as a hydroiodide salt, where the imine nitrogen is protonated and paired with an iodide counterion (I⁻) . This ionic form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

1-methylpyridin-4-imine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.HI/c1-8-4-2-6(7)3-5-8;/h2-5,7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVSCCKCLMPVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N)C=C1.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinimine and Pyridinium Salts

1-(4-Methylbenzylideneamino)pyridinium Iodide

- Structure: A pyridinium iodide derivative with a benzylideneamino substituent at the 1-position and a methyl group at the 4-position of the benzene ring .

- Key Differences: The benzylideneamino group introduces aromaticity and steric bulk, altering reactivity compared to the simpler 1-methyl-4(1H)-pyridinimine hydroiodide. Crystal Packing: Weak C–H⋯I hydrogen bonds stabilize the crystal lattice, a feature shared with the target compound but modulated by substituent effects .

| Property | This compound | 1-(4-Methylbenzylideneamino)pyridinium Iodide |

|---|---|---|

| Molecular Formula | C₆H₇N₂·HI | C₁₃H₁₃N₂⁺·I⁻ |

| Molecular Weight (g/mol) | ~246.04 | 356.16 |

| Key Functional Groups | Imine (=NH), methyl, iodide | Pyridinium (N⁺), benzylideneamino, iodide |

Thione Analogs

1-Methyl-4(1H)-Pyridinethione

- Structure : Replaces the imine (=NH) with a thione (=S) group at the 4-position .

- Key Differences :

- Electrophilicity : The thione group is less basic than the imine, reducing susceptibility to protonation.

- Molecular Weight : Lower (125.19 g/mol vs. ~246.04 g/mol) due to the absence of iodide and substitution of sulfur for nitrogen .

- Applications : Thione derivatives are often used in coordination chemistry, whereas imine salts may favor pharmaceutical applications due to enhanced solubility.

Bis-Pyridinimine Derivatives

Octenidine Dihydrochloride

- Structure : A dimeric bis-pyridinimine linked by a decane chain, with each pyridinimine substituted by an octyl group .

- Key Differences: Size and Complexity: Octenidine’s larger structure (C₃₆H₆₂N₄²⁺·2Cl⁻) enables broad-spectrum antimicrobial activity, unlike the simpler mono-pyridinimine hydroiodide. Functionality: The long alkyl chains enhance lipid membrane interaction, critical for its role as a topical antiseptic .

Complex Heterocyclic Derivatives

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

- Structure: Fused pyridine-pyrimidinone systems with substituents like methoxy, piperazine, and methyl groups .

- Key Differences: Pharmacological Potential: These compounds often exhibit kinase inhibition or antimicrobial activity due to their extended π-systems and hydrogen-bonding motifs. Synthetic Complexity: Multi-step synthesis contrasts with the straightforward preparation of this compound, which can be derived from pyridine via methylation and imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.